molecular formula C7H18Cl2N2 B2953128 (1R,2S)-Cycloheptane-1,2-diamine dihydrochloride CAS No. 552849-21-5

(1R,2S)-Cycloheptane-1,2-diamine dihydrochloride

Cat. No.: B2953128
CAS No.: 552849-21-5
M. Wt: 201.14
InChI Key: UJOOFCPCSYHQAX-DTQHMAPFSA-N
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Description

(1R,2S)-Cycloheptane-1,2-diamine dihydrochloride is a chiral diamine compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-Cycloheptane-1,2-diamine dihydrochloride typically involves the resolution of racemic mixtures or the use of chiral starting materials. One common method is the catalytic hydrogenation of cycloheptene derivatives in the presence of chiral catalysts to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas under pressure and a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-Cycloheptane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the cycloheptane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted cycloheptane derivatives, imines, amides, and secondary amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1R,2S)-Cycloheptane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (1R,2S)-Cycloheptane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, influencing their activity and leading to various biochemical effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride
  • (1R,2S)-Cyclopentane-1,2-diamine dihydrochloride
  • (1R,2S)-Cyclooctane-1,2-diamine dihydrochloride

Uniqueness

(1R,2S)-Cycloheptane-1,2-diamine dihydrochloride is unique due to its seven-membered ring structure, which imparts distinct steric and electronic properties compared to its six-membered and five-membered ring analogs. This uniqueness influences its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(1R,2S)-cycloheptane-1,2-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c8-6-4-2-1-3-5-7(6)9;;/h6-7H,1-5,8-9H2;2*1H/t6-,7+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOOFCPCSYHQAX-DTQHMAPFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](CC1)N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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